molecular formula C12H14N4OS B4051606 N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine

N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine

Cat. No.: B4051606
M. Wt: 262.33 g/mol
InChI Key: NNOYQGOHZDCZFF-UHFFFAOYSA-N
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Description

N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.08883226 g/mol and the complexity rating of the compound is 382. The solubility of this chemical has been described as >39.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of novel compounds, including derivatives similar to N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine, have been synthesized and evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such compounds in developing new antimicrobial agents. For example, Srinivas et al. (2008) synthesized methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, showcasing their biological potency through antibacterial and antifungal evaluations (Srinivas, Nagaraj, & Reddy, 2008). Similarly, Rawat and Mehra (2016) synthesized new 1,3-di methyl substituted guanidines, demonstrating their potential antibacterial and antifungal activity (Rawat & Mehra, 2016).

Anticancer Activity

Refaat (2010) reported on the synthesis of various 2-substituted benzimidazole derivatives, including compounds with structural similarities to this compound, showing significant in vitro anticancer activity against several human cancer cell lines (Refaat, 2010). These findings suggest the potential utility of such compounds in cancer therapy, opening avenues for further research in this domain.

Antitubercular and Antimicrobial Agents

The development of antitubercular and antimicrobial agents is another area of interest. Samadhiya et al. (2014) synthesized derivatives of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole and evaluated their antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014). This research contributes to the growing body of evidence supporting the role of thiazolidinone derivatives in the fight against microbial infections and tuberculosis.

Future Directions

Thiazolidine motifs, which “N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine” is a part of, are of great interest for researchers due to their diverse biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

Properties

IUPAC Name

2-[5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7-2-4-8(5-3-7)6-9-10(17)15-12(18-9)16-11(13)14/h2-5,9H,6H2,1H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYQGOHZDCZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Reactant of Route 2
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Reactant of Route 3
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Reactant of Route 4
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Reactant of Route 5
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Reactant of Route 6
N-[5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine

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